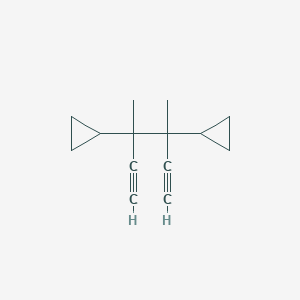
1,1'-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dicyclopropane is a unique organic compound characterized by its conjugated diene structure. This compound features two cyclopropane rings connected by a hexa-1,5-diyne chain with methyl groups at positions 3 and 4. The presence of conjugated double bonds and cyclopropane rings imparts distinct chemical properties and reactivity to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dicyclopropane typically involves the following steps:
Formation of the Hexa-1,5-diyne Chain: This can be achieved through the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Cyclopropanation: The resulting hexa-1,5-diyne intermediate undergoes cyclopropanation using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bonds to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the cyclopropane rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dicyclopropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dicyclopropane involves its interaction with molecular targets through its conjugated diene system and cyclopropane rings. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but lacks the cyclopropane rings.
Cyclopropane: A simple cyclopropane ring without the conjugated diene system.
Hexa-1,5-diyne: A linear alkyne without the cyclopropane rings.
Uniqueness
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dicyclopropane is unique due to the combination of its conjugated diene system and cyclopropane rings, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61422-99-9 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4-cyclopropyl-3,4-dimethylhexa-1,5-diyn-3-yl)cyclopropane |
InChI |
InChI=1S/C14H18/c1-5-13(3,11-7-8-11)14(4,6-2)12-9-10-12/h1-2,11-12H,7-10H2,3-4H3 |
InChI Key |
MBIWPWSQFIBBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1CC1)C(C)(C#C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















